molecular formula C11H14N2O B8771111 1-(5-amino-3,4-dihydroisoquinolin-2(1H)-yl)ethanone CAS No. 115955-91-4

1-(5-amino-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Cat. No. B8771111
Key on ui cas rn: 115955-91-4
M. Wt: 190.24 g/mol
InChI Key: LSQAAGNBPRYRRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04812573

Procedure details

A stirred mixture of 5-amino-1,2,3,4-tetrahydroisoquinoline (10.0 g) isopropenyl acetate (7.2 g) and ethyl acetate (150 ml) was heated under reflux for 24 hours. The cooled, filtered solution was evaporated under reduced pressure to a small volume. The residual oil was purified by elution from a silica column with ethyl acetate/methanol mixtures followed by crystallisation from ethyl acetate to give 2-acetyl-5-amino-1,2,3,4-tetrahydroisoquinoline as a white solid 6.6 g, m.p. 107°-108° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][CH2:5][NH:6][CH2:7]2.[C:12](OCC)(=[O:14])[CH3:13]>>[C:12]([N:6]1[CH2:5][CH2:4][C:3]2[C:8](=[CH:9][CH:10]=[CH:11][C:2]=2[NH2:1])[CH2:7]1)(=[O:14])[CH3:13]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC1=C2CCNCC2=CC=C1
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The cooled, filtered solution
CUSTOM
Type
CUSTOM
Details
was evaporated under reduced pressure to a small volume
CUSTOM
Type
CUSTOM
Details
The residual oil was purified by elution from a silica column with ethyl acetate/methanol
CUSTOM
Type
CUSTOM
Details
mixtures followed by crystallisation from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1CC2=CC=CC(=C2CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 6.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.